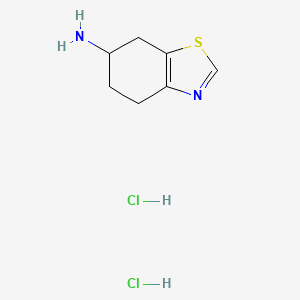![molecular formula C26H22N2O2S B2868137 4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 332046-08-9](/img/structure/B2868137.png)
4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile” is a complex organic molecule. It has a molecular formula of C26H22N2O2S and an average mass of 426.530 Da .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C26H22N2O2S. It contains a pyridine ring (a six-membered ring with one nitrogen atom), two phenyl rings (six-membered carbon rings), a benzyloxy group (a benzyl group attached to an oxygen atom), and a benzylsulfanyl group (a benzyl group attached to a sulfur atom). The exact arrangement of these groups in the molecule would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, sulfanyl, and ether groups could impact its solubility in different solvents. The exact physical and chemical properties, such as melting point, boiling point, and density, would need to be determined experimentally .Aplicaciones Científicas De Investigación
Luminescent Liquid Crystalline Materials
A study by A. N. and A. V. Adhikari (2014) discusses the synthesis of luminescent mesogens using cyanopyridone derivatives, similar to the compound . These materials exhibited strong absorption and emission bands, indicating potential use in photophysical applications (A. N. & A. V. Adhikari, 2014).
Synthesis of Fused Pyridine Derivatives
S. A. Al-Issa (2012) researched the synthesis of various pyridine derivatives, emphasizing their structural versatility and potential use in developing new chemical compounds (S. A. Al-Issa, 2012).
Antimicrobial and Anticancer Properties
A study by Safaa I. Elewa et al. (2021) explored the antimicrobial and antitumor activities of pyridine-carbonitrile derivatives. This highlights the compound's potential in biomedical research, particularly in developing new therapeutic agents (Safaa I. Elewa et al., 2021).
Biological Activities and Molecular Docking Studies
Megha G.V. et al. (2022) synthesized pyridine-carbonitrile derivatives and evaluated their antibacterial, antioxidant, and anticancer activities. The study also included molecular docking, indicating the compound's potential in drug discovery (Megha G.V. et al., 2022).
Oxidative Transformations in Organic Synthesis
A study by H. Firouzabadi et al. (1992) discusses the use of pyridine derivatives in the oxidation of various organic compounds, showcasing the compound's role in synthetic organic chemistry (H. Firouzabadi et al., 1992).
Antioxidant Activity of Heterocyclic Compounds
M. Salem et al. (2015) investigated the antioxidant activities of novel heterocyclic compounds derived from pyrimidine derivatives, indicating the compound's relevance in developing antioxidants (M. Salem et al., 2015).
Propiedades
IUPAC Name |
6-benzylsulfanyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c27-16-24-23(15-25(29)28-26(24)31-18-20-9-5-2-6-10-20)21-11-13-22(14-12-21)30-17-19-7-3-1-4-8-19/h1-14,23H,15,17-18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMSDZMFTXLBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

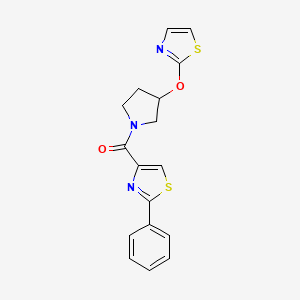
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2868055.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2868056.png)
![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2868058.png)
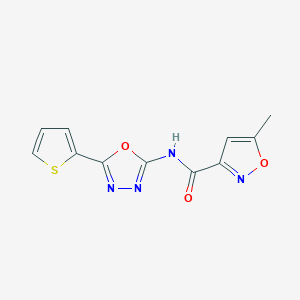
![3-amino-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2868060.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)
![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)
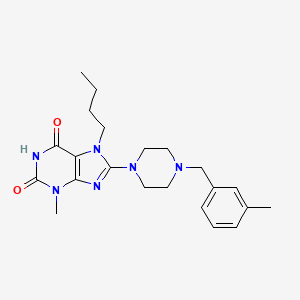
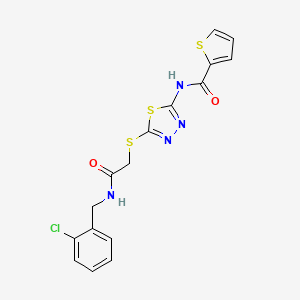
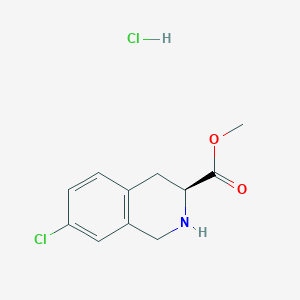
![(4-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2868075.png)
